4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzylamine with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its biological activities.
Thiazolidine: A saturated derivative of thiazole, often used in medicinal chemistry.
Uniqueness
4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is unique due to the presence of both a thiazole ring and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11/h3-6H,7H2,1-2H3,(H2,13,14) |
InChI Key |
WUAKMVRSFZDZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C |
Origin of Product |
United States |
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